molecular formula C₂H₁₀BN B105535 Dimethylamine borane CAS No. 74-94-2

Dimethylamine borane

Cat. No. B105535
CAS RN: 74-94-2
M. Wt: 55.9 g/mol
InChI Key: RJTANRZEWTUVMA-UHFFFAOYSA-N
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Description

Dimethylamine borane (DMAB) is a chemical compound that has garnered attention due to its potential as a hydrogen storage material. It is a stable, solid compound at room temperature, which can release hydrogen upon decomposition or dehydrogenation. The interest in DMAB is primarily due to its relevance in the "Hydrogen Economy," where efficient hydrogen storage is a critical issue .

Synthesis Analysis

The synthesis of DMAB-related compounds and catalysts has been explored in several studies. For instance, ruthenium(0) nanoclusters stabilized by 3-aminopropyltriethoxysilane have been prepared and characterized, showing high activity and reusability as a heterogeneous catalyst for the dehydrogenation of DMAB . Similarly, rhodium(0) nanoclusters stabilized by dimethylammonium hexanoate have been identified as highly active catalysts for the same reaction, with the synthesis involving the reduction of rhodium(II) hexanoate during dehydrogenation .

Molecular Structure Analysis

The molecular structure of DMAB and its related compounds has been studied using various techniques such as X-ray diffraction, gas-phase electron diffraction, and quantum chemical calculations. These studies have revealed insights into the intermolecular interactions, particularly the N-H...H-B dihydrogen bonding, and the structural variations of DMAB in both gas and solid phases .

Chemical Reactions Analysis

DMAB undergoes dehydrogenation reactions catalyzed by various metal complexes and nanoparticles. For example, titanocene(III) complexes with 2-phosphinoaryloxide ligands have been used to catalyze the dehydrogenation of DMAB, with the catalytic activity depending on the steric influence of the ligands and the coordination mode . Platinum(0) nanoparticles stabilized by amylamine have also been reported to catalyze the dehydrocoupling of DMAB at room temperature, demonstrating activity and reusability .

Physical and Chemical Properties Analysis

The electro-oxidation of DMAB has been studied on polycrystalline substrates such as gold, platinum, and glassy carbon. These studies have shown that DMAB undergoes sequential oxidation processes, with the potential for hydrogen not being oxidized at low potentials, while at high potentials, a more extensive oxidation occurs . The electrochemical behavior of DMAB has implications for its use in direct fuel cells, with comparisons made to borohydride oxidation .

Additionally, the acid/base properties of DMAB, its dihydrogen-bonded complexes, and proton transfer reactions in nonaqueous media have been investigated. These studies have provided experimental and theoretical insights into the effects of DMAB concentration, solvent polarity, and temperature on the degree of self-association and the enthalpy of association .

Scientific Research Applications

Hydrogen Storage

Dimethylamine borane (DMAB) is regarded as a promising material for efficient hydrogen storage, a key aspect of the "Hydrogen Economy." Its dehydrogenation at room temperature has been enhanced by the use of ruthenium(0) nanoparticles stabilized with 3-aminopropyltriethoxysilane (APTS), showing significant potential in hydrogen storage applications (Zahmakiran, Philippot, Özkar, & Chaudret, 2012).

Fuel Cell Applications

DMAB has been identified as a potential alternative fuel for fuel cells. Studies on the electrocatalytic oxidation of DMAB on polymerized aminophenol film decorated with silver nanoparticles demonstrate its suitability as a fuel cell component (Koçak et al., 2020).

Electroless Gold Plating

DMAB, along with hydrazine, is utilized as a reducing agent in a novel electroless gold plating formulation. This approach is beneficial for plating on substrates that are normally challenging for electroless gold deposition, showcasing DMAB's utility in material science (Iacovangelo, 1991).

Nanocatalyst in Dehydrogenation

Activated carbon supported palladium nanoparticles, used for dehydrogenation of DMAB, highlight the role of DMAB in producing efficient catalysts for solid hydrogen storage materials (Sen et al., 2018).

Reductive Alkylation in Proteins

DMAB is explored as an alternative reducing agent for reductive alkylation of proteins. Its use demonstrates a potential for applications in biochemical and pharmaceutical research (Cabacungan, Ahmed, & Feeney, 1982).

Electroless Copper Plating

DMAB has been effectively used in electroless copper plating on liquid crystal polymer films. This application is significant in electronics and materials science, where precise and efficient plating methods are required (Zhang & Ding, 2016).

Nanomaterials Synthesis

Research on the preparation and characterization of platinum(0) nanoparticles stabilized by amylamine, utilizing DMAB for catalytic dehydrocoupling, indicates DMAB's role in the synthesis of nanomaterials with applications in energy and catalysis (Sen et al., 2014).

Safety And Hazards

DMAB is flammable and toxic if swallowed or in contact with skin . It may cause an allergic skin reaction and serious eye damage . It is harmful if inhaled and harmful to aquatic life .

Future Directions

Research on DMAB is ongoing. For instance, a study has shown that a palladium/cobalt nanocatalyst supported on activated carbon can be used as a promising catalyst for the hydrogen production reaction from DMAB .

properties

InChI

InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTANRZEWTUVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052494
Record name Dimethylamine-borane (1:1)
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Molecular Weight

55.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Dimethylamine borane
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Product Name

Dimethylamine borane

CAS RN

74-94-2
Record name Dimethylamine-borane
Source ChemIDplus
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Record name Boron, trihydro(N-methylmethanamine)-, (T-4)-
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Record name Dimethylamine-borane (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,600
Citations
Y Chen, JL Fulton, JC Linehan… - Journal of the American …, 2005 - ACS Publications
… NMR results show the presence of monomeric dimethylamine borane (CH 3 ) 2 NBH 2 , providing evidence that hydrogen formation from the homogeneous Rh species occurs by an …
Number of citations: 220 pubs.acs.org
M Rosello-Merino, J Lopez-Serrano… - Journal of the American …, 2013 - ACS Publications
… BAr F ] (1a) (where I t Bu is the N-heterocyclic carbene ligand 1,3-di-tert-butylimidazol-2-ylidene, and I t Bu′ denotes the cyclometalated I t Bu ligand) toward N,N-dimethylamine-borane…
Number of citations: 97 pubs.acs.org
T Homma, A Tamaki, H Nakai, T Osaka - Journal of Electroanalytical …, 2003 - Elsevier
… We have studied the oxidation mechanism of a dimethylamine borane, which is a representative reductant for the electroless deposition process, using the ab initio molecular orbital …
Number of citations: 99 www.sciencedirect.com
GE Ryschkewitsch, JW Wiggins - Inorganic Chemistry, 1970 - ACS Publications
Discussion It was proposed to answer two basic questions in this study.(1) Is the hydrogen elimination reaction in dimethylamine-borane unimolecular or not?(2) What is the magnitude …
Number of citations: 42 pubs.acs.org
M Zahmakiran, S Ozkar - Inorganic chemistry, 2009 - ACS Publications
… a superior dimethylamine−borane dehydrogenation catalyst, … for the dehydrogenation of dimethylamine−borane. The new … during dehydrogenation of dimethylamine−borane at room …
Number of citations: 118 pubs.acs.org
N Tunç, M Rakap - Catalysis Science & Technology, 2020 - pubs.rsc.org
… of methylamine borane (MeAB) and dimethylamine borane (DMAB) are reported. The easy … During this reaction, methylamine borane and dimethylamine borane were straightforwardly …
Number of citations: 16 pubs.rsc.org
S Caliskan, M Zahmakiran, F Durap, S Özkar - Dalton Transactions, 2012 - pubs.rsc.org
… situ conditions from the dimethylamine–borane reduction of a … dehydrogenation of dimethylamine–borane with an initial … the hydrolytic dehydrogenation of dimethylamine–borane as …
Number of citations: 53 pubs.rsc.org
LJ Sewell, MA Huertos, ME Dickinson… - Inorganic …, 2013 - ACS Publications
The Rh(III) species Rh(PCy 3 ) 2 H 2 Cl is an effective catalyst (2 mol %, 298 K) for the dehydrogenation of H 3 B·NMe 2 H (0.072 M in 1,2-F 2 C 6 H 4 solvent) to ultimately afford the …
Number of citations: 47 pubs.acs.org
M Lelental - Journal of the Electrochemical Society, 1973 - iopscience.iop.org
The interaction of dimethylamine borane (DMAB) with evaporated metal nuclei that exhibit catalytic and noncatalytic behavior towards nickel electroless plating baths has been studied. …
Number of citations: 58 iopscience.iop.org
JH Billman, JW McDOWELL - The Journal of Organic Chemistry, 1961 - ACS Publications
… to the respective secondary amines by using dimethylamine borane in glacial acetic acid. … mole of dimethylamine borane and indicated that borane was the probable reducing agent. …
Number of citations: 94 pubs.acs.org

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